![molecular formula C9H14NO3P B13539799 Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- CAS No. 72696-92-5](/img/structure/B13539799.png)
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a [2-[(phenylmethyl)amino]ethyl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, typically involves the reaction of [2-[(phenylmethyl)amino]ethyl]amine with a phosphonic acid derivative. One common method is the reaction of [2-[(phenylmethyl)amino]ethyl]amine with phosphorus trichloride (PCl₃) followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound can act as a chelating agent, binding to metal ions in biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, exerts its effects involves its ability to interact with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the [2-[(phenylmethyl)amino]ethyl] moiety can interact with biological molecules, influencing enzyme activity and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, [2-(amino)ethyl]-: Similar structure but lacks the phenylmethyl group.
Phosphonic acid, [2-(methylamino)ethyl]-: Contains a methyl group instead of a phenylmethyl group.
Phosphonic acid, [2-(ethylamino)ethyl]-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, is unique due to the presence of the phenylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
CAS No. |
72696-92-5 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
2-(benzylamino)ethylphosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c11-14(12,13)7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,11,12,13) |
InChI Key |
AMYDLNLHFSFJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





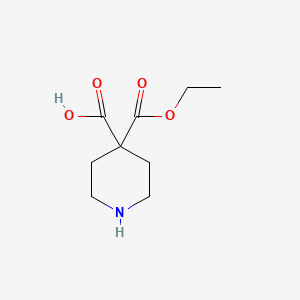
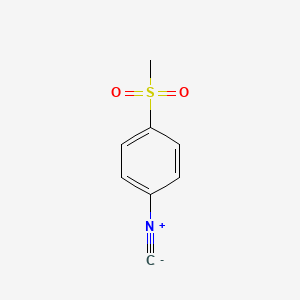
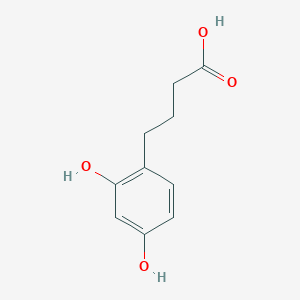

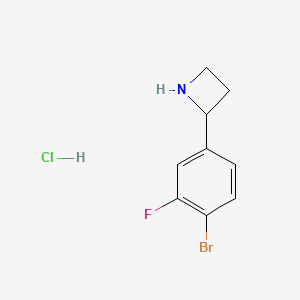
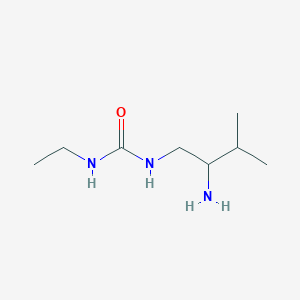

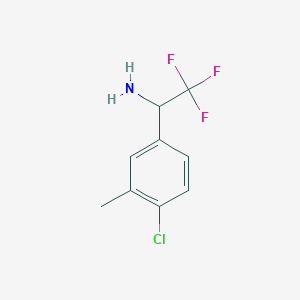
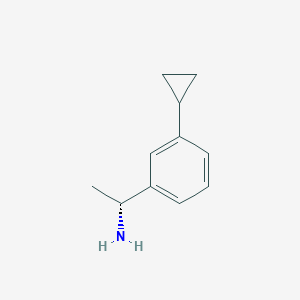
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)

